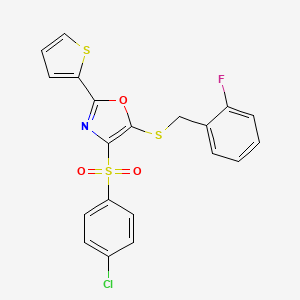
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. The compound has shown promising results in scientific research, and its synthesis method has been extensively studied. In
作用機序
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed that the compound targets the microtubules in cells, which are essential for cell division. The compound binds to the colchicine-binding site on the microtubules, which prevents the formation of the spindle fibers required for cell division. This leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments are its low toxicity, high potency, and specificity. The compound has been found to have a high affinity for the colchicine-binding site on microtubules, which makes it a potent inhibitor of cell growth and division. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of the compound is complex and requires expensive reagents, which can limit its use in research.
将来の方向性
For research on this compound include the development of more efficient synthesis methods, optimization for use in cancer treatment, and further elucidation of its mechanism of action.
合成法
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been extensively studied. One of the most common methods for synthesizing this compound is the reaction of 2-mercapto-1-methylimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-fluorobenzyl bromide in the presence of a base to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound targets the microtubules in cancer cells, which are essential for cell division. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPLZUFPHPLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)
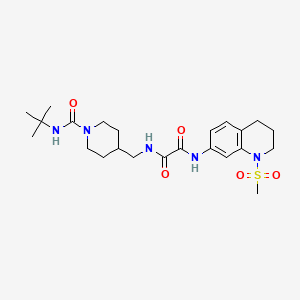
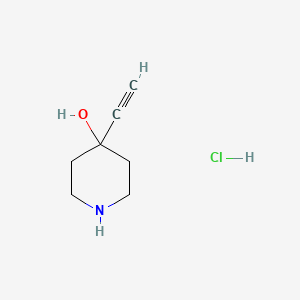
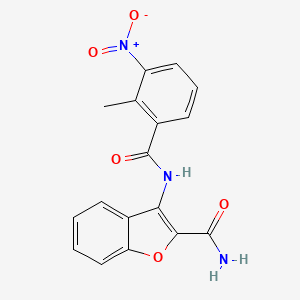
methanone](/img/structure/B2406788.png)
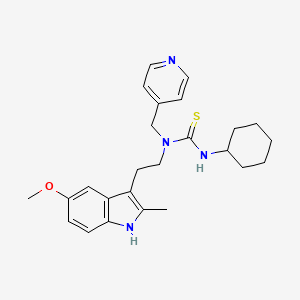
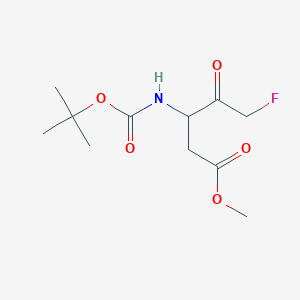
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)